(5-nitrofuran-2-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
The compound belongs to the nitrofurans, which are compounds containing a furan ring bearing a nitro group .
Synthesis Analysis
The synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives has been reported . These derivatives bear an aryl or heteroaryl methylene group on position 5 of thiazolidinone . The substitution of 4-Me group on phenyl ring improved activity, while 4-OMe and 4-SMe decreased the activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with a furan ring bearing a nitro group, a thiadiazin ring, and a piperazine ring .Scientific Research Applications
Antimicrobial Applications
Nitrofuran derivatives have demonstrated potent antimicrobial activities. For instance, novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents exhibited significant antileishmanial activity against Leishmania major. The most active compound in this series displayed low toxicity against macrophages and a high selectivity index, suggesting a promising lead for antiprotozoal drug development (Tahghighi et al., 2011). Additionally, a series of 5-nitrofuran-containing (1,3,4-thiadiazol-2-yl)piperazine moieties were synthesized and showed potent inhibitory activity against Helicobacter pylori strains, indicating potential for treating infections caused by this bacterium (Moshafi et al., 2011).
Future Directions
The future directions for this compound could involve further study of its antimicrobial and anti-H. pylori activity . It could also involve further exploration of its potential as a promising agent for developing new anti-infectious drugs against microorganisms resistant to currently available antibiotics .
Properties
IUPAC Name |
(5-nitrofuran-2-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S.ClH/c24-17(15-6-7-16(27-15)23(25)26)21-8-10-22(11-9-21)18-20-19-14(12-28-18)13-4-2-1-3-5-13;/h1-7H,8-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEBRGSVRRBOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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